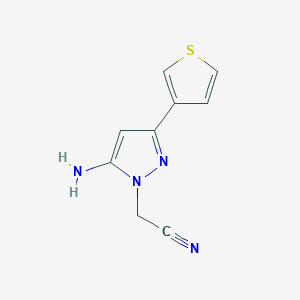

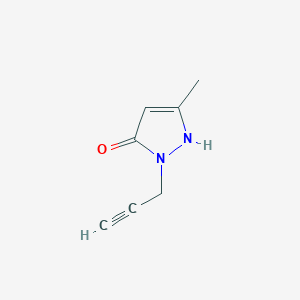

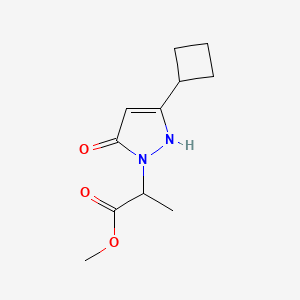

![molecular formula C11H17N5S B1484063 3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098090-76-5](/img/structure/B1484063.png)

3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Übersicht

Beschreibung

Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety . Specific molecular structure analysis for “3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” is not found in the available sources .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pyrazole derivatives are recognized for their pharmacological potential, exhibiting a wide range of biological activities. They have been studied as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents . The versatility of the pyrazole nucleus allows for the development of new therapeutic agents with improved efficacy and safety profiles.

Agriculture

In agriculture, pyrazole derivatives are valuable due to their herbicidal and fungicidal properties. They can be synthesized using eco-friendly catalysts like Amberlyst-70, which offers a non-toxic, thermally stable, and cost-effective alternative to traditional catalysts . This aligns with the increasing demand for sustainable agricultural practices.

Material Science

Pyrazole compounds have applications in material science, particularly in the development of sensing probes. For instance, pyrazole biscoumarin-derived sensing probes have been reported to selectively detect copper and zinc ions . Such materials are crucial for environmental monitoring and industrial processes.

Chemical Synthesis

The pyrazole ring is a versatile scaffold in organic synthesis. Recent advances have highlighted various methods for accessing the pyrazole moiety, including transition-metal catalysts and photoredox reactions . These methods contribute to the green chemistry movement by reducing the need for hazardous reagents and improving reaction conditions .

Pharmacology

Pyrazole analogs are being explored for their dual COX/LOX inhibition properties, which could lead to the development of potent anti-inflammatory drugs . The ongoing research in this area underscores the compound’s significance in the design of new pharmacological agents.

Oncology

Pyrazole derivatives are also being investigated for their antiproliferative activity against various cancer cell lines. Compound 7, a pyrazole derivative, showed high antiproliferative activity, indicating the potential for these compounds in precision oncology .

Safety and Hazards

While specific safety and hazard information for “3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” is not available, it’s worth noting that the synthesis of pyrazoles often involves the use of eco-friendly methodologies, including the use of benign catalysts and biodegradable composites .

Zukünftige Richtungen

The field of pyrazole synthesis is continuously evolving, with a focus on green chemistry practices and the development of more efficient synthetic methodologies . Future research directions may include the exploration of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, and the development of new pyrazole derivatives with potential biological applications .

Wirkmechanismus

Target of Action

Pyrazole derivatives are known to interact with various targets including tubulin, EGFR, CDK, BTK, and DNA . The specific target of a pyrazole derivative depends on its structure and functional groups.

Mode of Action

The mode of action of pyrazole derivatives can vary widely depending on the specific compound and its target. For example, some pyrazole derivatives act as inhibitors, blocking the activity of their target proteins .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole derivatives can vary widely depending on their chemical structure. Some pyrazole derivatives may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .

Eigenschaften

IUPAC Name |

3-(2-azidoethyl)-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5S/c1-8(2)16-11(3-5-13-15-12)9-7-17-6-4-10(9)14-16/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVZZCAABVHBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C2CSCCC2=N1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

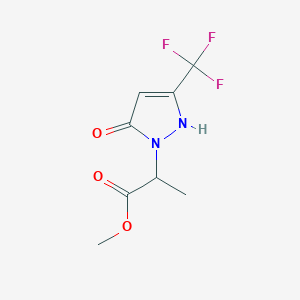

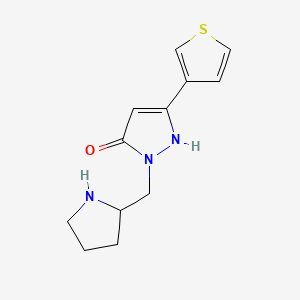

![Methyl 2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1483993.png)

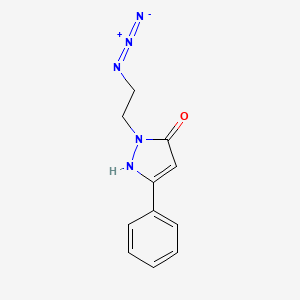

![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484003.png)